molecular formula C16H15F2N B8104071 Fidas-3

Fidas-3

Cat. No. B8104071
M. Wt: 259.29 g/mol
InChI Key: YBJDCOLXJYDHOM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fidas-3 is a useful research compound. Its molecular formula is C16H15F2N and its molecular weight is 259.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fidas-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fidas-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nuclear Engineering and Two-Phase Flow Analysis

Fidas-3 has been notably utilized in the field of nuclear engineering. A significant application is the prediction of dryout and post-dryout heat transfer in channels and rod bundles. The Film Dryout Analysis Code in Subchannels (FIDAS), which Fidas-3 is a part of, models two-phase flow consisting of continuous liquid film, continuous vapor, and entrained droplets. This is achieved through a three-fluid, three-field representation involving twelve field equations. The code has been effective in predicting the flow quality and mass flux in subchannels under typical operating conditions of a boiling water reactor, as demonstrated in studies like the GE 3 × 3 and ISPRA 4 × 4 tests (Sugawara et al., 1991).

Fast-Ion D Alpha Diagnostic in Plasma Research

Fidas-3's applications extend to plasma physics, particularly in the use of Fast-Ion D Alpha (FIDA) diagnostics. The FIDA diagnostic, as applied in the Large Helical Device, allows for the observation of energetic particle distribution produced by tangential Negative Neutral Beams. The efficacy of this diagnostic method has been validated by comparison with other experimental techniques, enhancing the understanding of three-dimensional magnetic configuration fusion devices (Fujiwara et al., 2019).

Advancements in Fast-Ion D Alpha Diagnostic

Further advancements in FIDAS-related diagnostics have been made, particularly in the Large Helical Device. The most recent FIDASIM, a simulation tool, supports FIDA diagnostics in three-dimensional magnetic configurations. This development has allowed for more accurate measurements and simulations of fast-ion distribution, contributing significantly to the understanding of magnetohydrodynamic quiescent plasmas (Fujiwara et al., 2020).

Droplet Deposition and Entrainment Modeling

Fidas-3 also contributes to the understanding of droplet deposition and entrainment in two-phase flows. New models for droplet deposition and entrainment, validated using FIDAS based on the three-fluid model, have been tested and have shown promising results in predicting flow rates in adiabatic annular mist flow. These models are crucial for enhancing the accuracy of dryout prediction in nuclear reactor safety studies (Sugawara, 1990).

Numerical Prediction of Liquid Flow Rate

In the study of annular flow, the FIDAS-3DT code, a variant of Fidas-3, is used for solving air-water horizontal annular flow problems. This application demonstrates the utility of Fidas-3 in providing corrective techniques for numerical predictions of liquid flow rates, further contributing to the field of fluid dynamics and engineering (Tso & Sugawara, 1993).

properties

IUPAC Name

4-[(E)-2-(2,6-difluorophenyl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJDCOLXJYDHOM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fidas-3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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